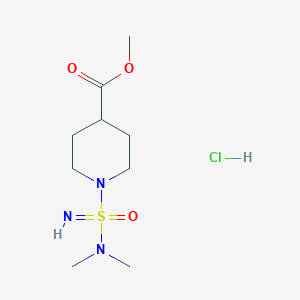![molecular formula C19H23N3O3S B3020313 (5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704512-58-2](/img/structure/B3020313.png)
(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, (5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, is a complex molecule that appears to be related to the family of pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse pharmacological activities and are often explored for their potential medicinal properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, a related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), was synthesized using polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid . This method is highlighted for its simplicity and environmental friendliness, as it avoids the use of hazardous solvents. Such a synthesis approach may be applicable to the compound of interest, suggesting that a similar green chemistry method could be employed.
Molecular Structure Analysis
The molecular structure of DPPPM, a related compound, was analyzed using Density Functional Theory (DFT) with B3LYP hybrid functional and a 6-311++G (d, p) basis set . The structural parameters, including bond lengths, bond angles, and dihedral angles, were obtained from optimized molecular geometry. The molecule was found to have a non-planar structure with C1 point group symmetry. These findings could provide insights into the molecular structure of the compound of interest, as it may share similar structural features due to the presence of the pyrazole core.
Chemical Reactions Analysis
The chemical reactivity of DPPPM was studied through computational calculations, which included the analysis of frontier molecular orbitals, molecular electrostatic potential (MESP), and global chemical reactivity parameters . These results indicated that the molecule possesses good strength and stability. Although the specific chemical reactions of the compound of interest are not discussed, the reactivity of pyrazole derivatives can be inferred from such studies, suggesting that the compound may exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical properties of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, were characterized by 1H NMR, MS, and IR spectra data . Its crystal structure was determined by X-ray diffraction, revealing that it crystallizes in the triclinic space group P-1. The unit cell parameters and crystallographic data were provided, along with the final R factor . These physical and chemical properties are crucial for understanding the behavior of the compound under various conditions and can be used as a reference for the compound of interest, assuming structural similarities.
Eigenschaften
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13-18(12-20-22(13)14-6-4-3-5-7-14)19(23)21-15-8-9-16(21)11-17(10-15)26(2,24)25/h3-7,12,15-17H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNAUFMJBGVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)

![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B3020240.png)


![ethyl 5-ethyl-2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B3020249.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)
![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)